molecular formula C11H15N3 B7862905 1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine

1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine

Cat. No.: B7862905
M. Wt: 189.26 g/mol
InChI Key: QQFBWKHCQKMZBX-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)-N-ethylethanamine is a chemical compound of interest in scientific research, particularly within medicinal chemistry and drug discovery. The benzimidazole core structure is a privileged scaffold in pharmacology, known for its ability to interact with various biological targets . This specific molecule, featuring an ethylethanamine side chain, is designed as a versatile building block for the synthesis of more complex molecules or for use as a key intermediate in heterocyclic chemistry . Researchers value this compound for its potential application in developing novel therapeutic agents, given the established role of similar benzimidazole derivatives in areas such as enzyme inhibition . As with many research chemicals, its mechanism of action is highly dependent on the specific structural modifications and the biological system under investigation. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) and handling guidelines should be consulted prior to use. For a formal quote or specific inquiries regarding purity and availability, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-12-8(2)11-13-9-6-4-5-7-10(9)14-11/h4-8,12H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFBWKHCQKMZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733954
Record name 1-(1H-Benzimidazol-2-yl)-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937655-04-4
Record name 1-(1H-Benzimidazol-2-yl)-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Benzimidazole Heterocycle in Chemical Research

The benzimidazole (B57391) nucleus, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a privileged scaffold in medicinal chemistry. impactfactor.orgresearchgate.net This structural motif is a common feature in a multitude of biologically active compounds, which has led to its extensive investigation. ijpsr.com The versatility of the benzimidazole ring system allows for the synthesis of a wide array of derivatives with diverse pharmacological properties. impactfactor.orgsemanticscholar.org

The significance of the benzimidazole heterocycle is underscored by its presence in a number of clinically used drugs. impactfactor.org These compounds have demonstrated a broad spectrum of therapeutic applications, including:

Antimicrobial activity: Benzimidazole derivatives have shown efficacy against various bacterial and fungal strains. impactfactor.orgijpsr.com

Anticancer properties: Certain benzimidazoles have emerged as promising candidates in oncology, exhibiting potent anticancer activities. impactfactor.orgarabjchem.org

Antiviral effects: The benzimidazole scaffold has been incorporated into antiviral agents. researchgate.net

Anti-inflammatory action: Many benzimidazole derivatives have been investigated for their anti-inflammatory potential. semanticscholar.org

Anthelmintic use: Compounds containing the benzimidazole core are widely used as anthelmintic drugs to treat parasitic worm infections. impactfactor.org

The ability of the benzimidazole structure to interact with various biological targets is a key reason for its prominence in drug discovery. researchgate.net Researchers continue to explore the synthesis of novel benzimidazole derivatives to develop new and improved therapeutic agents. semanticscholar.orgrsc.org

Rationale for the Academic Investigation of 1 1h Benzo D Imidazol 2 Yl N Ethylethanamine

The academic pursuit of novel benzimidazole (B57391) derivatives like 1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine is driven by the quest for new therapeutic agents with enhanced efficacy and selectivity. The substitution pattern on the benzimidazole core plays a crucial role in determining the biological activity of the compound. arabjchem.org The rationale for investigating this specific molecule can be broken down into several key aspects:

Structural Novelty: The synthesis of new chemical entities is a fundamental aspect of medicinal chemistry. The unique arrangement of the N-ethylethanamine substituent at the 2-position of the benzimidazole ring could lead to novel interactions with biological targets.

Exploring Structure-Activity Relationships (SAR): By systematically modifying the substituents on the benzimidazole scaffold, researchers can elucidate the relationship between the compound's structure and its biological activity. The study of this compound would contribute to the broader understanding of the SAR of this class of compounds.

Potential for Improved Pharmacological Profile: The introduction of the N-ethylethanamine group may modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability. These modifications could potentially lead to an improved pharmacokinetic and pharmacodynamic profile compared to existing benzimidazole-based drugs.

The investigation of novel derivatives like the one is a logical step in the ongoing effort to expand the therapeutic potential of the benzimidazole scaffold.

Scope and Objectives of Research on 1 1h Benzo D Imidazol 2 Yl N Ethylethanamine

Established Synthetic Pathways for Benzimidazole Derivatives Relevant to this compound

The foundational step in the synthesis of this compound involves the construction of the benzimidazole core. The most prevalent and historically significant method for this is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. nih.gov For the target molecule, this would conceptually involve the condensation of o-phenylenediamine with N-Boc-alanine or a similar protected amino acid.

A general and widely applicable route involves the condensation of o-phenylenediamine with aldehydes, followed by an oxidative cyclization. organic-chemistry.org This method is advantageous due to the vast commercial availability of aldehydes. In the context of our target molecule, a plausible precursor would be 2-(1H-benzo[d]imidazol-2-yl)ethanamine, which can be further N-ethylated. The synthesis of this precursor could be envisioned through the reaction of o-phenylenediamine with an appropriately protected aminoacetaldehyde derivative.

Another established route is the reaction of o-phenylenediamines with nitriles, often catalyzed by a strong acid. This approach, however, is generally more suitable for the synthesis of 2-alkyl or 2-aryl benzimidazoles and might require harsh reaction conditions.

A particularly relevant established pathway for the synthesis of 2-aminoalkylbenzimidazoles involves the reaction of o-phenylenediamine with α-amino acids. A patented method describes the use of a mixed acid catalyst of phosphoric acid and polyphosphoric acid to facilitate the condensation and cyclization of o-phenylenediamine with α-amino acids at elevated temperatures. google.com This approach directly installs the desired 2-(1-aminoalkyl) moiety.

The subsequent N-ethylation of the primary amine can be achieved through standard organic transformations. Reductive amination, a robust method for C-N bond formation, is a prime candidate. harvard.edu This would involve reacting the precursor, 1-(1H-benzo[d]imidazol-2-yl)ethanamine, with acetaldehyde (B116499) in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. harvard.edu Direct alkylation with an ethyl halide is another possibility, though it carries the risk of over-alkylation.

Table 1: Comparison of Established Synthetic Pathways for the Benzimidazole Core

MethodPrecursorsConditionsAdvantagesDisadvantages
Phillips Condensationo-phenylenediamine, Carboxylic AcidAcidic, High TemperatureWell-established, reliableHarsh conditions, limited functional group tolerance
Aldehyde Condensationo-phenylenediamine, AldehydeOxidativeWide variety of aldehydes availableRequires an oxidant, potential for side reactions
α-Amino Acid Condensationo-phenylenediamine, α-Amino AcidPhosphoric/Polyphosphoric acid, High TemperatureDirect formation of 2-aminoalkylbenzimidazoleHarsh conditions, potential for racemization

Novel Approaches in the Formation of the this compound Scaffold

Recent advancements in organic synthesis have led to the development of more efficient, sustainable, and versatile methods for the construction of benzimidazole derivatives. These novel approaches can be readily adapted for the synthesis of this compound.

Multi-component Reactions and Tandem Processes

Tandem processes, where multiple bond-forming events occur sequentially in a single reaction vessel, are also highly attractive. For instance, a tandem reduction of a 2-nitroaniline (B44862) derivative to an o-phenylenediamine followed by in-situ cyclization with an appropriate reaction partner could streamline the synthesis. pcbiochemres.com

Metal-Catalyzed Coupling Reactions for Substructure Elaboration

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzimidazoles. Copper-catalyzed and palladium-catalyzed cross-coupling reactions are particularly valuable for the formation of C-N bonds. nih.gov For the synthesis of this compound, metal-catalyzed reactions could be employed for the initial formation of the benzimidazole ring or for the subsequent N-alkylation step.

For example, a copper-catalyzed coupling of a 2-halobenzimidazole with N-ethylethanamine could be a viable strategy. Alternatively, a palladium-catalyzed reductive cyclization of a suitable precursor could be employed to form the benzimidazole ring under milder conditions. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of benzimidazole synthesis, this includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave irradiation. nih.gov

The synthesis of this compound can be made more environmentally benign by employing water as a solvent, using biodegradable catalysts, or conducting reactions under solvent-free conditions. pcbiochemres.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of benzimidazole derivatives. nih.gov The use of a recyclable catalyst, such as ZnO nanoparticles, has also been reported for the eco-friendly synthesis of benzimidazoles.

Table 2: Overview of Novel Synthetic Approaches

ApproachKey FeaturesPotential Application to Target Compound
Multi-component ReactionsOne-pot, high atom economySynthesis of a key intermediate in a single step
Metal-Catalyzed ReactionsMild conditions, high efficiencyC-N bond formation for cyclization or N-alkylation
Green ChemistryUse of green solvents, microwave-assisted, recyclable catalystsReduced environmental impact, improved efficiency

Precursor Chemistry and Stereoselective Synthesis Considerations for this compound

The chirality of this compound, with a stereocenter at the α-carbon of the ethylamine (B1201723) moiety, presents a significant synthetic challenge and opportunity. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of stereoselective synthetic routes highly desirable.

The key precursor for the synthesis of the target molecule is a chiral equivalent of alanine. The use of enantiomerically pure L- or D-alanine as a starting material in the condensation reaction with o-phenylenediamine is a direct approach to introduce chirality. google.com However, the high temperatures and acidic conditions typically employed in this reaction can lead to racemization, diminishing the enantiomeric excess of the final product.

To circumvent this, milder reaction conditions or the use of a pre-formed chiral building block would be advantageous. For instance, the synthesis could start from an enantiomerically pure α-amino alcohol, which can be converted to the corresponding aldehyde or carboxylic acid derivative for the condensation reaction.

Asymmetric synthesis methodologies offer another powerful tool for establishing the stereocenter. The use of a chiral catalyst in the reductive amination step to form the N-ethyl bond could potentially induce stereoselectivity. researchgate.net Alternatively, an asymmetric reduction of a precursor ketone, 2-(1-oxoethyl)benzimidazole, followed by amination and N-ethylation could be a viable route.

The development of a robust and efficient stereoselective synthesis of this compound is a critical area for future research, as it would provide access to enantiomerically pure forms of the compound for biological evaluation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the connectivity of atoms, the electronic environment of the nuclei, and the spatial relationships between them.

For the specific compound this compound, ¹H and ¹³C NMR spectra would be used to confirm the carbon-hydrogen framework.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule.

Benzimidazole Protons: The four protons on the benzene (B151609) portion of the benzimidazole ring would typically appear as a complex multiplet in the aromatic region. The N-H proton of the imidazole (B134444) ring is expected to produce a broad singlet at a significantly downfield chemical shift, often above 12 ppm, as observed in various 2-substituted benzimidazole derivatives. semanticscholar.orgmdpi.com

Aliphatic Side-Chain Protons: The protons of the 1-(N-ethylethanamine) side chain would exhibit characteristic splitting patterns based on their neighboring protons (n+1 rule). This would include a doublet for the methyl group (-CH-CH₃ ), a quartet for the methine proton (-CH -CH₃), a triplet for the terminal methyl group of the N-ethyl moiety (-NH-CH₂-CH₃ ), and a quartet for the methylene (B1212753) group (-NH-CH₂ -CH₃).

Amine Proton: The secondary amine proton (-NH -) would likely appear as a broad singlet. Its identity could be confirmed by a deuterium (B1214612) exchange experiment, where adding D₂O to the sample causes the NH signal to disappear from the spectrum. docbrown.info

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom.

Benzimidazole Carbons: Signals for the carbons of the benzimidazole core would be observed, with the C2 carbon (to which the side chain is attached) typically appearing in the 150-160 ppm range, a characteristic feature for 2-substituted benzimidazoles. semanticscholar.orgmdpi.com

Aliphatic Side-Chain Carbons: Distinct signals for the methine, methylene, and two methyl carbons of the side chain would be expected in the upfield (aliphatic) region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Table 1. Predicted ¹H NMR Signals for this compound.
Proton GroupExpected Chemical Shift (ppm)Expected Multiplicity
Benzimidazole Ar-H~7.2 - 7.8Multiplet
Benzimidazole N-H> 12Broad Singlet
-CH(CH₃)-NH-VariableQuartet
-CH(CH₃)-NH-VariableDoublet
-NH-CH₂CH₃VariableBroad Singlet
-NH-CH₂CH₃~2.5 - 3.0Quartet
-NH-CH₂CH₃~1.0 - 1.5Triplet

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational modes. These techniques provide a unique "molecular fingerprint" that can be used for identification and structural confirmation.

For this compound, the key functional groups include the secondary amine (N-H), the imidazole (N-H), aromatic C-H, aliphatic C-H, C=N, C=C, and C-N bonds.

Expected FT-IR and Raman Bands:

N-H Stretching: Both the imidazole and secondary amine N-H groups would exhibit stretching vibrations, typically appearing as a broad band in the region of 3200-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system would produce a series of characteristic sharp bands in the 1450-1650 cm⁻¹ region.

N-H Bending: The bending vibration for the N-H groups typically appears in the 1500-1620 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations for the amine and imidazole moieties would be found in the 1000-1300 cm⁻¹ region.

In studies of related compounds like 2-ethyl-1H-benzo[d]imidazole and 2-(Thiophen-2-yl)-1H-benzo[d]imidazole, these characteristic bands have been experimentally observed and assigned with the aid of computational methods like Density Functional Theory (DFT). nih.govresearchgate.net Such a combined experimental and computational approach would be crucial for a definitive vibrational assignment for the title compound.

Table 2. Predicted Vibrational Frequencies for Key Functional Groups.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Imidazole, Amine)Stretching3200 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=N / C=C (Ring)Stretching1450 - 1650
N-HBending1500 - 1620
C-NStretching1000 - 1300

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HR-MS) can determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. nih.gov Analysis of the fragmentation patterns provides valuable clues about the molecule's structure.

For this compound (Molecular Formula: C₁₁H₁₅N₃), the calculated monoisotopic mass is 189.1266 g/mol .

Expected Fragmentation Patterns:

Molecular Ion (M⁺•): The mass spectrum would show a prominent molecular ion peak corresponding to the intact molecule.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. For the title compound, the most likely fragmentation would be the cleavage of the C-C bond between the benzimidazole ring and the chiral carbon of the side chain. This would result in the formation of a highly stable benzimidazolium cation or related fragment, which would be a characteristic peak in the spectrum.

Loss of Side Chain Components: Fragmentation could also involve the loss of the N-ethyl group or other parts of the aliphatic side chain. The fragmentation of related benzimidazole-piperazine compounds has shown characteristic cleavage patterns that help in structural elucidation. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformational preferences in the crystal lattice.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would be expected to reveal:

Molecular Conformation: The precise spatial arrangement of the benzimidazole ring relative to the N-ethylethanamine side chain.

Planarity of Benzimidazole Ring: As seen in the crystal structures of numerous related compounds, the benzimidazole ring system is expected to be nearly planar. nih.govmdpi.com

Intermolecular Interactions: A key aspect of the analysis would be the identification of intermolecular hydrogen bonds. The presence of two N-H donor groups (imidazole and secondary amine) and two nitrogen acceptor sites (the sp²-hybridized imidazole nitrogen and the secondary amine nitrogen) suggests the potential for a robust network of hydrogen bonds, which would govern the crystal packing. These interactions often form infinite chains or dimeric motifs that stabilize the crystal structure. mdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Elucidation

The structure of this compound contains a stereocenter at the carbon atom linking the benzimidazole ring to the amine moiety. Consequently, the compound exists as a pair of enantiomers (R and S forms). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a crucial technique for determining the absolute configuration of chiral molecules.

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, producing a unique spectrum for each enantiomer. To assign the absolute configuration, the experimental ECD spectrum of an enantiomerically pure sample would be compared to a theoretically predicted spectrum generated using quantum chemical calculations. A match between the experimental and calculated spectra allows for the unambiguous assignment of the R or S configuration. To date, no published chiroptical studies for this specific compound have been identified.

Computational and Theoretical Chemistry Studies on 1 1h Benzo D Imidazol 2 Yl N Ethylethanamine

Quantum Chemical Calculations (DFT, ab initio) for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. Methods like Density Functional Theory (DFT), particularly using the B3LYP functional, and ab initio Hartree-Fock (HF) methods are commonly employed. researchgate.net A basis set, such as 6-31G(d,p) or 6-311++G(d,p), is used to mathematically describe the atomic orbitals. niscpr.res.inmdpi.com

These calculations optimize the molecular geometry by finding the lowest energy conformation, thus predicting key structural parameters like bond lengths, bond angles, and dihedral (torsion) angles. researchgate.net For 1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine, this process would reveal the precise spatial arrangement of the benzimidazole (B57391) ring relative to the N-ethylethanamine side chain. The results from these calculations form the basis for all further theoretical analyses. niscpr.res.inresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) This table presents hypothetical data for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond LengthN1-C21.38 Å
Bond LengthC2-N31.37 Å
Bond LengthC2-C81.48 Å
Bond AngleN1-C2-N3110.5°
Dihedral AngleC4-C5-C6-C7-0.5°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors (Fukui Functions)

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. mdpi.comresearchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and can be easily excited. niscpr.res.in Furthermore, global reactivity descriptors such as hardness, chemical potential, and electrophilicity can be derived from HOMO and LUMO energies.

Fukui functions are used to determine the reactivity of specific atomic sites within the molecule. researchgate.netdntb.gov.ua These functions help identify which atoms are most susceptible to nucleophilic attack (where the Fukui function f+ is highest) or electrophilic attack (where f- is highest). researchgate.net

Table 2: Illustrative FMO and Reactivity Data This table presents hypothetical data for illustrative purposes.

ParameterValue (eV)
EHOMO-6.25
ELUMO-1.10
Energy Gap (ΔE)5.15

Prediction and Interpretation of Spectroscopic Parameters (NMR, UV-Vis, IR, Raman)

Computational methods can accurately predict various spectroscopic parameters, which aids in the characterization of the molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the 1H and 13C NMR chemical shifts. researchgate.net Theoretical values are often correlated with experimental data to confirm the molecular structure.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for both Infrared (IR) and Raman spectra can be calculated from the optimized geometry. niscpr.res.in These theoretical frequencies are often scaled by a specific factor to correct for approximations in the computational method and to better match experimental spectra. researchgate.net This analysis helps in assigning specific vibrational modes to the observed spectral bands.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis). nih.govresearchgate.net This calculation provides information about the electronic transitions between molecular orbitals, including the maximum absorption wavelength (λmax) and oscillator strengths.

Conformational Analysis and Potential Energy Surface Mapping

For flexible molecules like this compound, which has rotatable bonds in its side chain, conformational analysis is vital. This is done by mapping the potential energy surface (PES). researchgate.net The PES is generated by systematically rotating specific dihedral angles and calculating the energy at each step. This process identifies the most stable conformers (energy minima) and the transition states (energy maxima) that represent the barriers to rotation between them. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP) Surfaces

Non-Linear Optical (NLO) Properties: Molecules with significant electron delocalization, like many benzimidazole derivatives, can exhibit NLO properties, making them interesting for applications in optical technologies. niscpr.res.inymerdigital.com Computational studies calculate parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.govresearchgate.net Higher values of these parameters indicate stronger NLO activity.

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule. mdpi.com It provides a visual representation of the charge distribution. Different colors denote different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. niscpr.res.inresearchgate.net The MEP surface is invaluable for understanding intermolecular interactions and predicting reactive sites. researchgate.net

Theoretical Studies on Tautomerism and Isomerism in the this compound System

The benzimidazole ring system is known to exhibit tautomerism, where the proton on one of the imidazole (B134444) nitrogen atoms can migrate to the other nitrogen. mdpi.comresearchgate.net Computational chemistry can be used to calculate the relative energies of the different tautomers. These calculations can determine the most stable tautomeric form in the gas phase and in different solvents, providing insight into the equilibrium between them. nih.gov Similarly, the relative stabilities of different positional isomers can be assessed by comparing their calculated ground-state energies. mdpi.com

Reactivity and Mechanistic Studies of 1 1h Benzo D Imidazol 2 Yl N Ethylethanamine

Reaction Pathways and Transformation Kinetics

Specific reaction pathways and transformation kinetics for 1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine have not been extensively reported. However, based on the general reactivity of benzimidazoles, several reaction pathways can be anticipated. The benzimidazole (B57391) ring system is a versatile scaffold found in many biologically active compounds. researchgate.netsrrjournals.com Its synthesis often involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives. rsc.orgsemanticscholar.org

Transformations of the benzimidazole core can occur at both the benzene (B151609) and imidazole (B134444) rings. The imidazole part of the molecule contains two nitrogen atoms, one of which is basic and the other, part of an N-H bond, is weakly acidic. longdom.org This allows for reactions with both acids and bases. The kinetics of these transformations would be influenced by factors such as the solvent, temperature, and the nature of the reacting species. For instance, the rate of N-alkylation on the imidazole ring would depend on the electrophilicity of the alkylating agent and the nucleophilicity of the nitrogen atom.

Mechanistic Probes and Intermediate Characterization

Detailed mechanistic probes and intermediate characterization for reactions involving this compound are not available in the current literature. However, general mechanistic pathways for reactions on the benzimidazole ring have been proposed. For example, the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and aldehydes is thought to proceed through the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration. semanticscholar.org

Spectroscopic techniques such as NMR and mass spectrometry would be crucial for the characterization of any reaction intermediates. For instance, in the study of related benzimidazole derivatives, intermediates have been identified and characterized to elucidate reaction mechanisms.

Acid-Base Properties and Protonation Equilibria in Non-Aqueous Systems

The benzimidazole moiety possesses both acidic and basic characteristics. longdom.org The N-H proton of the imidazole ring is weakly acidic, while the imine-like nitrogen atom is basic. The pKa values for the protonation of the benzimidazole ring are influenced by the substituents. For the parent benzimidazole, the pKa for the protonated species is around 5.6. mdpi.com The ethylethanamine side chain also contains a basic secondary amine.

In non-aqueous systems, the acid-base properties and protonation equilibria will be significantly affected by the nature of the solvent. The basicity of the nitrogen atoms can be enhanced or diminished depending on the solvent's ability to solvate the resulting ions. Studies on related amino-substituted benzimidazoles have shown that the imidazole imino nitrogen is typically the most basic position. mdpi.com Upon excitation in acidic solutions, changes in the acidity and basicity of different parts of the molecule can lead to photoinduced proton-transfer processes. acs.org

Table 1: Predicted Acid-Base Properties

Functional Group Predicted Property Influencing Factors
Imidazole N-H Weakly Acidic Solvent polarity, presence of strong bases.
Imidazole C=N- Basic Substituent effects, solvent properties.

This table is predictive and not based on experimental data for the specific compound.

Heterocyclic Ring Reactivity: Electrophilic and Nucleophilic Substitutions

The benzimidazole ring can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The benzene part of the benzimidazole ring is activated towards electrophilic substitution. Reactions such as nitration and bromination typically occur at the 5- and 6-positions, which are the most reactive sites. longdom.org The conditions for these reactions, such as temperature and the nature of the electrophile, will determine the product distribution. For example, the nitration of 2-amino-1-methylbenzimidazole (B158349) can yield a mixture of 5- and 6-nitro derivatives. longdom.org

Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is also possible, particularly at the 2-position if it bears a suitable leaving group. The Chichibabin amination reaction is a known method for introducing an amino group at the 2-position of 1-substituted benzimidazoles via a nucleophilic mechanism. longdom.org Substituted benzimidazole derivatives are often synthesized through nucleophilic substitution and condensation reactions. researchgate.net

Reactivity of the Ethylethanamine Side Chain

The N-ethylethanamine side chain attached to the 2-position of the benzimidazole ring introduces additional reactivity. The secondary amine is nucleophilic and basic. It can undergo a variety of reactions, including:

N-Alkylation and N-Acylation: The secondary amine can react with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively. These reactions are fundamental in modifying the structure and properties of the molecule.

Reaction with Aldehydes and Ketones: The secondary amine can react with aldehydes and ketones to form enamines.

Oxidation: The secondary amine can be oxidized to various products depending on the oxidizing agent used.

The reactivity of this side chain can be influenced by the electronic properties of the benzimidazole ring. The electron-rich nature of the heterocyclic system can affect the nucleophilicity of the side-chain amine.

Advanced Derivatization and Functionalization Strategies for 1 1h Benzo D Imidazol 2 Yl N Ethylethanamine

Strategic Modifications for Enhanced Chemical Stability and Reactivity

Modifications to the benzimidazole (B57391) core are often aimed at improving stability and tailoring reactivity for specific applications. These strategies can be broadly categorized into substitutions on the benzimidazole ring system and modifications of the N-ethylethanamine side chain.

Ring Substitutions: Introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) ring of the benzimidazole moiety can significantly alter the electron density of the heterocyclic system. This, in turn, influences its stability towards oxidative or reductive conditions and modulates the pKa of the imidazole (B134444) nitrogen atoms. For instance, the introduction of nitro groups can enhance the electrophilic character of the ring, making it more susceptible to nucleophilic attack, while alkyl or alkoxy groups can increase its electron density, enhancing its nucleophilicity.

Side Chain Modifications: The N-ethylethanamine side chain offers numerous possibilities for derivatization. N-alkylation or N-acylation of the secondary amine can be employed to introduce functional groups that can alter the molecule's solubility, steric hindrance, and coordination properties. For example, introducing longer alkyl chains could increase lipophilicity, which is advantageous in certain catalytic systems.

Modification StrategyPotential EffectReference Compound Example
Introduction of electron-withdrawing groups (e.g., -NO2) on the benzene ringIncreased electrophilicity, potential for altered biological activityN/A
Introduction of electron-donating groups (e.g., -OCH3) on the benzene ringIncreased nucleophilicity, enhanced coordination abilityN/A
N-acylation of the side-chain amineIncreased stability, introduction of new functional groupsN-(1H-benzo[d]imidazol-2-yl)acetamide
N-alkylation of the side-chain amineAltered solubility and steric properties1-methyl-1H-benzo[d]imidazol-2-amine

Formation of Coordination Complexes with Transition Metals for Catalytic or Material Science Applications

The benzimidazole scaffold, with its available nitrogen donor atoms, is an excellent ligand for forming coordination complexes with a variety of transition metals. jocpr.com The nitrogen atoms of the imidazole ring and the secondary amine of the N-ethylethanamine side chain in 1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine can act as coordination sites. The resulting metal complexes often exhibit interesting catalytic, magnetic, and optical properties.

Research on similar benzimidazole derivatives has shown the formation of complexes with metals such as copper(II), nickel(II), cobalt(II), and zinc(II). jocpr.comrdd.edu.iq The geometry of these complexes can range from tetrahedral to square planar to octahedral, depending on the metal ion, the stoichiometry of the ligand, and the presence of other coordinating species. jocpr.comrdd.edu.iq These complexes have been investigated for their potential applications in catalysis, for example, in oxidation and reduction reactions, and as models for active sites in metalloenzymes.

Transition MetalPotential Coordination GeometryPotential ApplicationReference Ligand
Copper(II)Square Planar, OctahedralCatalysis (e.g., oxidation reactions)2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole jocpr.com
Nickel(II)Tetrahedral, Square PlanarCatalysis, Magnetic Materials2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole jocpr.com
Cobalt(II)Tetrahedral, OctahedralCatalysis, PigmentsAzo Imidazole Derivative rdd.edu.iq
Zinc(II)TetrahedralLuminescent Materials, Biological Mimics1-(1-hydroxypropan-2-ylidene) thiosemicarbazide (B42300) medjchem.com

Development of Hybrid Materials Incorporating the this compound Moiety

The functional groups present in this compound make it a suitable candidate for incorporation into hybrid organic-inorganic materials. The benzimidazole nitrogen atoms and the side-chain amine can form strong bonds with metal oxides or other inorganic frameworks.

One approach is the synthesis of metal-organic frameworks (MOFs), where the benzimidazole derivative acts as an organic linker connecting metal nodes. Such materials could exhibit high porosity and surface area, making them promising for applications in gas storage, separation, and heterogeneous catalysis. Another strategy involves grafting the molecule onto the surface of inorganic nanoparticles, such as silica (B1680970) or titanium dioxide. This surface functionalization can impart new properties to the nanoparticles, such as enhanced dispersibility in organic solvents or the ability to selectively bind to certain substrates.

Polymerization and Macromolecular Integration of this compound Derivatives

Incorporating the this compound unit into a polymer backbone or as a pendant group can lead to the development of macromolecules with unique properties. For instance, if a polymerizable group, such as a vinyl or an acrylate (B77674) group, is introduced into the molecule, it can be polymerized to form a functional polymer.

Polymers containing benzimidazole moieties are known for their high thermal stability and chemical resistance. Polybenzimidazoles (PBIs) are a class of high-performance polymers used in demanding applications such as fire-retardant fabrics and membranes for fuel cells. By analogy, polymers derived from this compound could exhibit interesting properties, including ion-conductivity or metal-chelating capabilities, depending on the specific derivatization.

Polymerization StrategyPotential Polymer PropertiesMonomer Example
Chain-growth polymerization of a vinyl-functionalized derivativeHigh thermal stability, potential for ion-conductivityN/A
Step-growth polymerization with a diacid or dihalideHigh-performance thermoplastic, chemical resistanceN/A
Grafting onto a pre-existing polymer backboneModified surface properties, introduction of metal-chelating sitesN/A

Future Research Directions and Unexplored Avenues for 1 1h Benzo D Imidazol 2 Yl N Ethylethanamine

Development of Asymmetric Synthetic Routes to Chiral 1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine Analogs

The presence of a stereocenter in this compound makes the development of asymmetric synthetic methods a paramount objective. Enantiomerically pure compounds are critical in pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. Future research should focus on creating stereoselective routes to access individual enantiomers of the target molecule and its derivatives.

One promising approach involves the use of chiral catalysts. nih.gov Asymmetric reduction of a suitable prostereogenic precursor, such as an imine or enamine, could be achieved using chiral boranes in the presence of oxazaborolidine catalysts, a method that has been successful for other complex amines. nih.gov Another avenue is the catalytic asymmetric condensation of o-phenylenediamine (B120857) with a chiral aldehyde or carboxylic acid derivative.

Detailed research in this area would involve:

Design of Prochiral Precursors: Synthesizing precursors where the key bond formation step creates the desired stereocenter.

Screening of Chiral Catalysts: Investigating a variety of metal-based (e.g., Rhodium, Iridium, Ruthenium) and organocatalysts to identify those that provide high enantiomeric excess (e.e.) and yield.

Optimization of Reaction Conditions: Systematically varying solvents, temperature, pressure, and catalyst loading to maximize stereoselectivity.

Potential Catalytic SystemPrecursor TypeExpected Outcome
Chiral Phosphine-Metal Complex (e.g., Ru-BINAP)Prochiral imineHigh enantioselectivity in asymmetric hydrogenation.
Chiral Brønsted Acid (e.g., Phosphoric Acids)Aldehyde and AmineEnantioselective Pictet-Spengler or similar cyclization reactions.
Oxazaborolidine CatalystsProchiral ketone/imineStereoselective reduction to the corresponding chiral amine. nih.gov
Enzyme-based Catalysts (e.g., Imine Reductases)Prochiral imineHigh enantiopurity under mild, environmentally friendly conditions.

High-Throughput Screening for Novel Chemical Reactivity Patterns

High-throughput screening (HTS) is a powerful tool typically used in drug discovery to test large libraries of compounds for biological activity. acs.orgnih.gov This methodology can be repurposed to accelerate the discovery of new chemical reactions and reactivity patterns for this compound. semanticscholar.org An HTS approach would enable the rapid exploration of how the N-H and secondary amine functionalities of the molecule react with a diverse set of electrophiles, coupling partners, and catalysts under a wide array of conditions.

A typical HTS campaign for reactivity discovery would involve:

Library Design: Assembling a diverse library of reactants, including various acylating agents, alkylating agents, sulfonyl chlorides, and metal catalysts for cross-coupling reactions.

Assay Development: Using analytical techniques like mass spectrometry or chromatography to quickly and reliably detect the formation of new products in a multi-well plate format.

Data Analysis: Employing computational tools to analyze the large datasets generated, identifying "hits" that represent novel and efficient chemical transformations.

Reaction ClassReactant LibraryPotential Novel Discovery
N-Arylation / N-AlkylationAryl halides, alkyl halides, various metal catalystsUncovering new catalytic systems for functionalizing the secondary amine or the benzimidazole (B57391) nitrogen.
Acylation and SulfonylationAcyl chlorides, sulfonyl chlorides, anhydridesSynthesis of novel amide and sulfonamide libraries with unique properties.
Oxidative CouplingOxidants, various substratesFormation of new C-N or N-N bonds, leading to novel heterocyclic systems.
Multicomponent ReactionsAldehydes, isocyanides, carboxylic acidsDiscovery of complex molecular scaffolds in a single, efficient step.

Integration with Advanced Analytical Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes and discovering new transformations. Integrating advanced analytical techniques for real-time monitoring can provide invaluable insights into the synthesis and subsequent reactions of this compound. mdpi.com Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and reaction calorimetry can track the consumption of reactants and the formation of intermediates and products as the reaction progresses. nih.gov

This approach allows for:

Mechanism Elucidation: Identifying transient intermediates and transition states, which is crucial for understanding how a reaction proceeds.

Kinetic Profiling: Determining reaction rates and orders, providing a quantitative basis for optimization.

Process Optimization: Rapidly identifying the optimal conditions (temperature, concentration, catalyst loading) to maximize yield and minimize impurities.

Analytical TechniqueInformation GainedApplication to Target Compound
In-situ FTIR/RamanReal-time concentration of key functional groups (C=N, N-H).Monitoring the cyclization step in benzimidazole formation or subsequent N-functionalization reactions. mdpi.com
Process Mass SpectrometryTracking molecular weights of species in the reaction mixture.Identifying intermediates, products, and byproducts in real-time. nih.gov
Nuclear Magnetic Resonance (NMR)Detailed structural information on all soluble species.Elucidating the structure of unexpected products or transient intermediates.
Reaction CalorimetryMeasurement of heat flow (enthalpy) of the reaction.Assessing the reaction's thermal profile for safety and scalability.

Theoretical Prediction and Experimental Verification of New Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool in modern organic synthesis. niscpr.res.innih.gov Applying theoretical calculations to this compound can guide the exploration of unexplored chemical space by predicting the feasibility of novel transformations.

Future research should leverage computational modeling to:

Predict Reactivity Sites: Calculating properties like electrostatic potential and frontier molecular orbitals to identify the most likely sites for electrophilic or nucleophilic attack. niscpr.res.in

Model Reaction Pathways: Simulating the energy profiles of hypothetical reaction mechanisms to assess their thermodynamic and kinetic viability before attempting them in the laboratory.

Design Novel Reactions: Using theoretical insights to propose entirely new reactions, such as pericyclic reactions or transition-metal-catalyzed C-H functionalization on the benzimidazole core.

The synergy between theoretical prediction and experimental work creates an efficient cycle of discovery. Theoretical calculations can prioritize experiments that are most likely to succeed, saving significant time and resources.

Theoretical CalculationPredicted PropertyExperimental Verification
Frontier Molecular Orbital (HOMO/LUMO) AnalysisSites for nucleophilic/electrophilic attack.Reactivity studies with a panel of electrophiles and nucleophiles.
Transition State SearchingActivation energy barriers for proposed reactions.Kinetic studies to measure reaction rates and validate the predicted mechanism.
Gibbs Free Energy CalculationThermodynamic favorability of a reaction.Measuring reaction yields at equilibrium to confirm predictions.
NMR Chemical Shift PredictionPredicted 1H and 13C NMR spectra for hypothetical products.Synthesis and spectroscopic characterization of the new compounds to confirm their structure. niscpr.res.in

Q & A

Advanced Research Question

  • Hydrazine carboxamide incorporation : Condensation of 2-hydrazinyl-benzimidazole with aromatic aldehydes improves blood-brain barrier penetration .
  • Electron-withdrawing groups : Nitro or chloro substituents on aryl rings increase binding affinity to GABA receptors .
  • Pharmacophore alignment : Molecular docking (e.g., AutoDock Vina) identifies optimal substituent positions for target engagement .

Validation : Seizure suppression in rodent models (e.g., maximal electroshock test) .

How are ADMET properties evaluated for benzimidazole-based drug candidates?

Basic Research Question

  • In silico tools : SwissADME for bioavailability prediction; ADMETlab2.0 for toxicity profiling .
  • Experimental assays :
    • CYP450 inhibition (human liver microsomes).
    • Plasma stability (HPLC analysis over 24 hours).
    • Ames test for mutagenicity .

Example : 2-Phenyl-benzimidazole derivatives showed low hepatotoxicity (IC₅₀ > 100 μM in HepG2 cells) .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, serum concentration) .
  • Structural validation : Confirm stereochemistry and purity via X-ray crystallography .
  • Meta-analysis : Cross-reference data from kinase inhibition (e.g., EGFR IC₅₀) and cytotoxicity assays to identify off-target effects .

Case study : Discrepancies in α-glycosidase inhibition were resolved by testing under varying pH conditions .

How are benzimidazole derivatives functionalized for catalytic applications?

Advanced Research Question

  • Immobilization : Grafting 1-(1H-benzimidazol-2-yl)guanidine onto SBA-15 mesoporous silica creates reusable Pd catalysts for Suzuki coupling .
  • Coordination chemistry : Palladium complexes of benzimidazole ligands enhance catalytic efficiency (e.g., TON > 10,000 in cross-coupling) .

Characterization : BET surface area analysis, TEM for pore structure, and XPS for metal loading .

What computational methods predict optoelectronic properties of benzimidazole Schiff bases?

Advanced Research Question

  • DFT calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps (e.g., 3.2–3.8 eV for nitrophenyl derivatives) .
  • Nonlinear optical (NLO) analysis : First hyperpolarizability (β) calculations identify candidates for photonic devices .
  • UV-Vis spectroscopy : Correlate experimental λmax with TD-DFT results (e.g., 380–420 nm for charge-transfer transitions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.